molecular formula C26H34O6 B159465 Strobilurin G CAS No. 129145-64-8

Strobilurin G

Cat. No.: B159465
CAS No.: 129145-64-8
M. Wt: 442.5 g/mol
InChI Key: CGBAOGDKJZIWTF-QILZHMQOSA-N
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Description

Strobilurins are a group of natural products and their synthetic analogs, used in agriculture as fungicides . They are part of the larger group of Quinone outside Inhibitors (QoIs), which act to inhibit the respiratory chain at the level of Complex III . Strobilurin G is one of the variants of strobilurins .


Synthesis Analysis

The synthesis of strobilurins involves a biosynthetic gene cluster, which encodes a highly reducing polyketide synthase with very unusual C-terminal hydrolase and methyltransferase domains . The synthesis is initiated with a benzoyl CoA starter molecule rather than the more conventional acetyl unit . After the core polyketide chain is formed, the molecule undergoes a complex rearrangement .


Chemical Reactions Analysis

Strobilurin fungicides are hard to be adsorbed in certain soils but have medium adsorption capability in others . The desorption of strobilurins ranked in the order of certain soils . Soil properties including soil organic matter (SOM), pH, and cationic exchange capacity (CEC) affected the adsorption/desorption of the fungicides .


Physical and Chemical Properties Analysis

Strobilurin fungicides have been reported to be hard to be adsorbed in certain soils but have medium adsorption capability in others . The desorption of strobilurins ranked in the order of certain soils . Soil properties including soil organic matter (SOM), pH, and cationic exchange capacity (CEC) affected the adsorption/desorption of the fungicides .

Scientific Research Applications

Agricultural Fungicide

Strobilurin G, as part of the strobilurin class of fungicides, plays a crucial role in agriculture. These fungicides, including azoxystrobin, are vital in managing various crop diseases. Their invention drew inspiration from fungicidally active natural products, and they deliver significant benefits in crop protection globally. Strobilurins demonstrate a wide range of fungicidal activity, yielding both quantity and quality benefits in agricultural production (Bartlett et al., 2002).

Effects on Plant Physiology

Apart from their primary role as fungicides, strobilurins also influence plant physiology. A study on grapevines under field conditions revealed that strobilurin fungicides could impact water use efficiency in leaves, although the effects on stomatal conductance, leaf water potential, and intrinsic water use efficiency were not pronounced. The application of strobilurins led to a transient increase in abscisic acid concentration, correlating with plant water use efficiency (Diaz-Espejo et al., 2012).

Impact on Aquatic Environments

While beneficial in agriculture, strobilurins can have adverse effects on aquatic species when they enter water bodies. The toxicity of strobilurins varies across species, including algae, Daphnia magna, and fish. They primarily affect mitochondrial complexes and enzymes, leading to mitochondrial toxicity. Strobilurins may also cause genotoxicity, immunotoxicity, cardiotoxicity, neurotoxicity, and endocrine disruption in aquatic organisms, suggesting environmental risks associated with their use (Wang et al., 2021).

Resistance Development

The widespread use of strobilurins has led to the development of resistance in certain fungal pathogens. Studies have shown that the G143A mutation in cytochrome b, caused by strobilurins, has emerged independently multiple times in European populations of Mycosphaerella graminicola, a plant pathogenic fungus. This resistance underscores the need for careful management of fungicide use to mitigate the spread of resistant strains (Torriani et al., 2009).

Mechanism of Action

Strobilurin G, also known as Strobilurin D, is a member of the strobilurin class of fungicides. These compounds have been widely used in agricultural fields for decades due to their broad-spectrum, rapid, and highly efficient germicidal activities .

Target of Action

Strobilurin fungicides, including this compound, primarily target the quinol oxidation (Qo) site of cytochrome b in the mitochondria of fungi . This site plays a crucial role in the mitochondrial respiration process .

Mode of Action

This compound binds specifically to the Qo site of cytochrome b, inhibiting mitochondrial respiration . This binding blocks electron transfer between cytochrome b and cytochrome c1, thereby disrupting the synthesis of ATP . The inhibition of ATP production leads to an energy deficit in the fungi, causing them to die .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the respiratory electron transfer chain in the mitochondria of fungi . By inhibiting this pathway, this compound disrupts the normal energy production process of the fungi, leading to their death .

Pharmacokinetics

It’s known that strobilurins rapidly degrade during plant metabolism .

Result of Action

The primary result of this compound’s action is the death of the fungi due to energy deprivation . Additionally, strobilurins indirectly inhibit bacterial and viral infections through systemic acquired resistance . They also increase the efficiency of photosynthesis and nitrogen utilization, improving plant responses to biotic and abiotic stresses .

Action Environment

This compound, like other strobilurins, is widely used in agricultural fields to control various fungal diseases . Their excessive use can lead to the development of resistance in some fungi . Environmental factors, such as the presence of sunlight and water, can influence the action, efficacy, and stability of this compound .

Safety and Hazards

Strobilurin fungicides have been widely used in agricultural fields for decades. These pesticides are designed to manage fungal pathogens, although their broad-spectrum mode of action also produces non-target impacts . Therefore, the removal of strobilurins from ecosystems has received much attention .

Future Directions

Different remediation technologies have been developed to eliminate pesticide residues from soil/water environments, such as photodecomposition, ozonation, adsorption, incineration, and biodegradation . Compared with conventional methods, bioremediation is considered a cost-effective and ecofriendly approach for the removal of pesticide residues . Several strobilurin-degrading microbes and microbial communities have been reported to effectively utilize pesticide residues as a carbon and nitrogen source . Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of strobilurins .

Biochemical Analysis

Biochemical Properties

Strobilurin G plays a crucial role in biochemical reactions, particularly in inhibiting mitochondrial respiration . This fungicide works by binding to the cytochrome bc1 complex in the mitochondria of fungal cells, thereby inhibiting spore germination and mycelial growth . The interaction between this compound and the cytochrome bc1 complex is a key aspect of its fungicidal activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the energy production process. By inhibiting mitochondrial respiration, this compound causes a decrease in cellular ATP levels . This disruption of energy production can lead to the death of the fungal cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cytochrome bc1 complex, a part of the electron transport chain in the mitochondria . This binding inhibits the transfer of electrons, thereby disrupting the process of oxidative phosphorylation and ATP production . This mechanism of action is what gives this compound its fungicidal properties.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, the fungicide’s impact on fungal cells can vary based on its stability, degradation, and long-term effects on cellular function

Metabolic Pathways

This compound is involved in specific metabolic pathways within fungal cells . It interacts with the cytochrome bc1 complex, a key component of the electron transport chain in mitochondria

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. Strobilurin fungicides, including this compound, have been found to accumulate in specific parts of plants, such as the roots or leaves

Subcellular Localization

The subcellular localization of this compound is likely to be in the mitochondria, given its mechanism of action . Detailed studies on the subcellular localization of this compound and its effects on activity or function are currently lacking and need to be explored further.

Properties

IUPAC Name

methyl (2E,3Z,5E)-6-[(3S)-4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O6/c1-18(2)13-14-30-24-17-31-22-12-11-20(15-23(22)32-26(24,4)5)10-8-9-19(3)21(16-28-6)25(27)29-7/h8-13,15-16,24H,14,17H2,1-7H3/b10-8+,19-9-,21-16+/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBAOGDKJZIWTF-BDONDIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1COC2=C(C=C(C=C2)C=CC=C(C)C(=COC)C(=O)OC)OC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCO[C@H]1COC2=C(C=C(C=C2)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)OC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129145-64-8, 132056-04-3
Record name Strobilurin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strobilurin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132056043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STROBILURIN G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49G3784VEO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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